Cas no 885116-21-2 (2-(trifluoroacetamido)thiophene-3-carboxylic acid)
2-(trifluoroacetamido)thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-THIOPHENECARBOXYLIC ACID, 2-[(TRIFLUOROACETYL)AMINO]-
- 2-(trifluoroacetamido)thiophene-3-carboxylic acid
- SCHEMBL4141410
- EN300-3106172
- 885116-21-2
-
- MDL: MFCD11648984
- Inchi: 1S/C7H4F3NO3S/c8-7(9,10)6(14)11-4-3(5(12)13)1-2-15-4/h1-2H,(H,11,14)(H,12,13)
- InChI Key: XODRJGQHURCNDJ-UHFFFAOYSA-N
- SMILES: S1C=CC(C(=O)O)=C1NC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 238.98639865Da
- Monoisotopic Mass: 238.98639865Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 94.6Ų
2-(trifluoroacetamido)thiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3106172-0.05g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 0.05g |
$455.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-0.1g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 0.1g |
$476.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-0.25g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 0.25g |
$498.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-0.5g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 0.5g |
$520.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-1g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 1g |
$541.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-2.5g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 2.5g |
$1063.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-5g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 5g |
$1572.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-10g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 10g |
$2331.0 | 2023-09-05 | ||
| Enamine | EN300-3106172-1.0g |
2-(trifluoroacetamido)thiophene-3-carboxylic acid |
885116-21-2 | 1g |
$0.0 | 2023-06-07 |
2-(trifluoroacetamido)thiophene-3-carboxylic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(trifluoroacetamido)thiophene-3-carboxylic acid
Introduction to 2-(Trifluoroacetamido)thiophene-3-carboxylic Acid (CAS No. 885116-21-2)
2-(Trifluoroacetamido)thiophene-3-carboxylic acid (CAS No. 885116-21-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular formula of 2-(trifluoroacetamido)thiophene-3-carboxylic acid is C9H5F3N2O3S, and it has a molecular weight of approximately 269.19 g/mol. The presence of the trifluoroacetamido group and the thiophene ring contributes to its distinct chemical properties, including solubility, stability, and reactivity. These properties are crucial for its potential use in drug development and other chemical applications.
In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of 2-(trifluoroacetamido)thiophene-3-carboxylic acid. Studies have shown that this compound possesses anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising lead compound for drug discovery.
Anti-inflammatory Activity: One of the key areas of research on 2-(trifluoroacetamido)thiophene-3-carboxylic acid is its anti-inflammatory potential. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. These findings suggest that 2-(trifluoroacetamido)thiophene-3-carboxylic acid could be a potential candidate for the development of new anti-inflammatory drugs.
Anti-cancer Activity: Another significant area of interest is the anti-cancer activity of 2-(trifluoroacetamido)thiophene-3-carboxylic acid. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways are often dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival. By targeting these pathways, 2-(trifluoroacetamido)thiophene-3-carboxylic acid shows promise as a potential anti-cancer agent.
Anti-microbial Activity: The anti-microbial properties of 2-(trifluoroacetamido)thiophene-3-carboxylic acid have also been investigated. Research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has been effective in inhibiting the growth of multidrug-resistant strains, which is a significant concern in modern medicine. The mechanism behind its anti-microbial activity is not yet fully understood but may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Beyond its biological activities, the chemical synthesis of 2-(trifluoroacetamido)thiophene-3-carboxylic acid has been optimized to improve yield and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have facilitated the large-scale production of the compound for further research and development.
In conclusion, 2-(trifluoroacetamido)thiophene-3-carboxylic acid (CAS No. 885116-21-2) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and versatile properties make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel drugs for various diseases.
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